molecular formula C6H14ClO4P B13690943 6-Chlorohexyl dihydrogen phosphate

6-Chlorohexyl dihydrogen phosphate

Cat. No.: B13690943
M. Wt: 216.60 g/mol
InChI Key: OEAJAYGIQZYUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorohexyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H14ClO4P It is a derivative of hexyl phosphate, where one of the hydrogen atoms in the hexyl chain is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorohexyl dihydrogen phosphate typically involves the reaction of 6-chlorohexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Chlorohexanol+Phosphoric Acid6-Chlorohexyl dihydrogen phosphate+Water\text{6-Chlorohexanol} + \text{Phosphoric Acid} \rightarrow \text{this compound} + \text{Water} 6-Chlorohexanol+Phosphoric Acid→6-Chlorohexyl dihydrogen phosphate+Water

The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can also enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexyl dihydrogen phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 6-chlorohexanol and phosphoric acid.

    Substitution: The chlorine atom in the hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Hydrolysis: 6-Chlorohexanol and phosphoric acid.

    Substitution: Various substituted hexyl phosphates depending on the nucleophile used.

    Oxidation: Higher oxidation state phosphates.

Scientific Research Applications

6-Chlorohexyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a phosphorylating agent.

    Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chlorohexyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the chlorine atom, which makes the compound more reactive. The molecular targets and pathways involved in its action include enzymes and proteins that interact with phosphate groups.

Comparison with Similar Compounds

Similar Compounds

    Hexyl dihydrogen phosphate: Lacks the chlorine atom, making it less reactive.

    6-Bromohexyl dihydrogen phosphate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    6-Iodohexyl dihydrogen phosphate: Contains an iodine atom, which affects its chemical behavior.

Uniqueness

6-Chlorohexyl dihydrogen phosphate is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it a valuable compound in various chemical reactions. Its ability to undergo substitution and oxidation reactions makes it versatile for different applications in research and industry.

Properties

Molecular Formula

C6H14ClO4P

Molecular Weight

216.60 g/mol

IUPAC Name

6-chlorohexyl dihydrogen phosphate

InChI

InChI=1S/C6H14ClO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10)

InChI Key

OEAJAYGIQZYUGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.